4-(3-Methoxybenzyl)piperidine-d4
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Overview
Description
4-(3-Methoxybenzyl)piperidine-d4 is a deuterated derivative of 4-(3-Methoxybenzyl)piperidine. It is a labeled compound used primarily in scientific research, particularly in the fields of chemistry and biology. The compound has a molecular formula of C13H15D4NO and a molecular weight of 209.32 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(3-Methoxybenzyl)piperidine-d4 can be achieved through a hydrogenation reaction. The specific steps are as follows:
- React 4-(3-Methoxybenzyl)piperidine with sodium deuteride (NaOD).
- This reaction yields the corresponding deuterated compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling. The process typically requires stringent control of reaction conditions to ensure high purity and yield of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxybenzyl)piperidine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Methoxybenzyl)piperidine-d4 is widely used in scientific research for various applications:
Chemistry: Used as an internal standard in quantitative analysis and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methoxybenzyl)piperidine-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in tracing and studying metabolic processes. The compound can inhibit or activate specific enzymes, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxybenzyl)piperidine: The non-deuterated version of the compound.
3-(4-Methoxybenzyl)piperidine: A structural isomer with the methoxy group at a different position.
4-(3-Methoxyphenyl)piperidine: A similar compound with a phenyl group instead of a benzyl group.
Uniqueness
4-(3-Methoxybenzyl)piperidine-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracing in metabolic studies. This isotopic labeling also reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic and pharmacodynamic studies.
Properties
CAS No. |
1346599-11-8 |
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Molecular Formula |
C13H19NO |
Molecular Weight |
209.325 |
IUPAC Name |
2,2,6,6-tetradeuterio-4-[(3-methoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H19NO/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11/h2-4,10-11,14H,5-9H2,1H3/i7D2,8D2 |
InChI Key |
VFWKXVIOKYFWIE-OSEHSPPNSA-N |
SMILES |
COC1=CC=CC(=C1)CC2CCNCC2 |
Synonyms |
4-[(3-Methoxyphenyl)methyl]piperidine-d4; |
Origin of Product |
United States |
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